molecular formula C22H31ClN2O6 B1663680 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride CAS No. 129689-28-7

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride

Cat. No.: B1663680
CAS No.: 129689-28-7
M. Wt: 454.9 g/mol
InChI Key: KCAMZVQSGDBGGF-FERBBOLQSA-N
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Scientific Research Applications

ZD 7114 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study β3-adrenergic receptor interactions and thermogenic properties.

    Biology: Investigated for its effects on adipose tissue and metabolic pathways.

    Medicine: Explored as a potential therapeutic agent for obesity and diabetes due to its ability to stimulate thermogenesis and increase energy expenditure.

    Industry: Utilized in the development of new drugs targeting metabolic disorders.

Mechanism of Action

Target of Action

ZD 7114 hydrochloride is a potent and selective agonist of the β3-adrenergic receptor . The β3-adrenergic receptors are predominantly found in adipose tissue and smooth muscle .

Mode of Action

As an agonist, ZD 7114 hydrochloride binds to the β3-adrenergic receptors, triggering a series of intracellular events. This leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to changes in cellular function .

Biochemical Pathways

The activation of β3-adrenergic receptors by ZD 7114 hydrochloride affects several biochemical pathways. One of the key pathways is the lipolysis pathway in adipose tissue, where the breakdown of triglycerides into glycerol and free fatty acids is stimulated. This process is crucial for the mobilization of stored energy during fasting or exercise .

Result of Action

The activation of β3-adrenergic receptors by ZD 7114 hydrochloride leads to increased lipolysis, resulting in the release of free fatty acids and glycerol. This can contribute to weight loss and improved metabolic parameters, making ZD 7114 hydrochloride a potential therapeutic agent for obesity and diabetes .

Safety and Hazards

ZD 7114 hydrochloride is classified as an Aquatic Acute 1 hazard, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZD 7114 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of ZD 7114 hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

ZD 7114 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZD 7114 hydrochloride is unique due to its high selectivity and potency for β3-adrenergic receptors. This selectivity reduces off-target effects and enhances its efficacy in stimulating thermogenesis and lipolysis. Additionally, its well-documented mechanism of action and extensive research applications make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAMZVQSGDBGGF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432437
Record name ZD 7114 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129689-28-7
Record name ZD-7114 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD 7114 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZD 7114 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZD-7114 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63T1D9750
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
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2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
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2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
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2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
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2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
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2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride

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